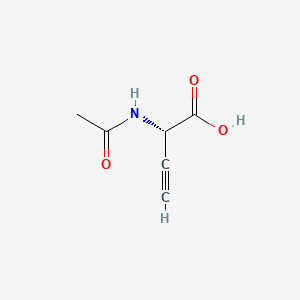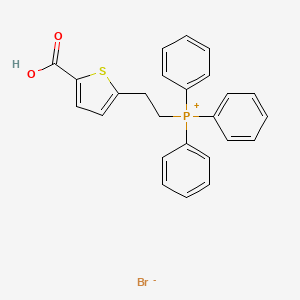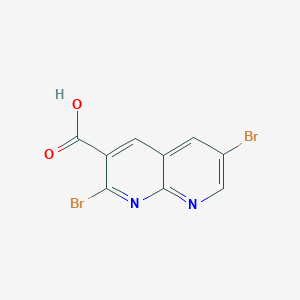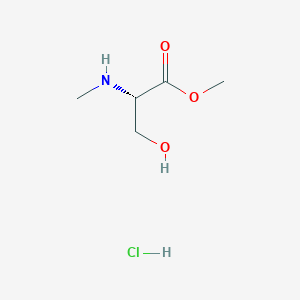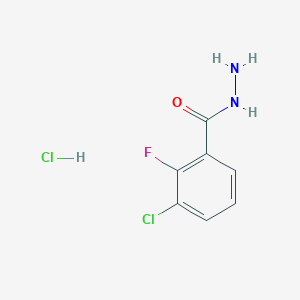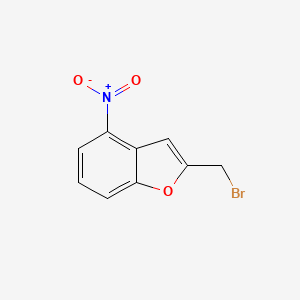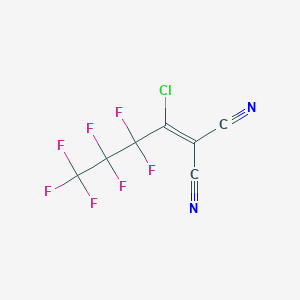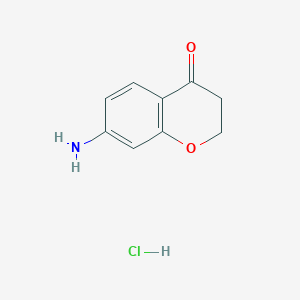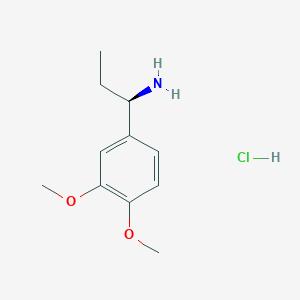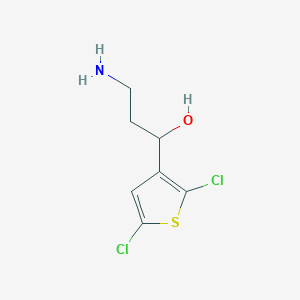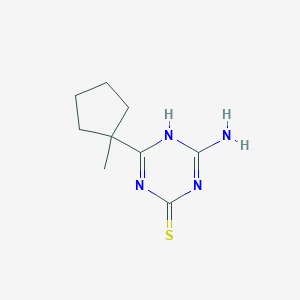
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of an amino group at the 4th position, a 1-methylcyclopentyl group at the 6th position, and a thiol group at the 2nd position of the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like triethylamine or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazines, including this compound, may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of herbicides, pesticides, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol include other 1,3,5-triazine derivatives such as:
- 4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazine-2-one
- 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and thiol groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H14N4S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-amino-6-(1-methylcyclopentyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C9H14N4S/c1-9(4-2-3-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
KQVJZAGDNWPLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





